molecular formula C8H12N2O2S B1648089 {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid CAS No. 1170645-76-7

{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid

Cat. No.: B1648089
CAS No.: 1170645-76-7
M. Wt: 200.26 g/mol
InChI Key: KFOWTVDCKNFJMY-UHFFFAOYSA-N
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Description

{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid (CAS 1170645-76-7), with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol, is a chemical compound of significant interest in medicinal and organic chemistry research . Its structure incorporates a 1-ethylpyrazole ring linked to a thioacetic acid group, offering versatile reactivity. The compound is identified by the canonical SMILES string CCN1C=CC(CSCC(=O)O)=N1 . Researchers value this compound for its potential as a synthetic intermediate or scaffold in developing novel bioactive molecules. The pyrazole moiety is a privileged structure in drug discovery, known to confer a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties . The presence of the thioether and carboxylic acid functional groups makes it a valuable building block for conjugation, further derivatization, or in the synthesis of more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[(1-ethylpyrazol-3-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-4-3-7(9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWTVDCKNFJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Functional Groups

The compound’s structure comprises three critical components:

  • 1-Ethyl-1H-pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.
  • Methylthioether linkage (-S-CH₂-) : Connects the pyrazole ring to the acetic acid group.
  • Acetic acid moiety (-COOH) : Provides acidity and potential for further derivatization.

The presence of the thioether bridge introduces stability against oxidation compared to oxygen ethers, while the acetic acid group enables salt formation or esterification.

Synthetic Routes to {[(1-Ethyl-1H-pyrazol-3-yl)methyl]thio}acetic Acid

Nucleophilic Substitution via Pyrazole-Thiol Intermediate

A widely applicable method involves the synthesis of a pyrazole-thiol intermediate, followed by alkylation with a bromoacetic acid derivative.

Step 1: Synthesis of 3-(Mercaptomethyl)-1-ethyl-1H-pyrazole
  • Starting Material : 1-Ethyl-1H-pyrazole-3-carbaldehyde is reduced to 3-(hydroxymethyl)-1-ethyl-1H-pyrazole using sodium borohydride (NaBH₄) in methanol.
  • Thiolation : The alcohol is converted to a thiol via a Mitsunobu reaction with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and thioacetic acid. Hydrolysis of the thioacetate intermediate with aqueous NaOH yields 3-(mercaptomethyl)-1-ethyl-1H-pyrazole.
Step 2: Alkylation with Bromoacetic Acid

The thiol reacts with bromoacetic acid in a basic medium (e.g., potassium carbonate in dimethylformamide) to form the thioether bond. The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the α-carbon of bromoacetic acid.

Reaction Conditions :

  • Solvent: DMF or THF
  • Temperature: 60–80°C
  • Time: 6–12 hours
  • Yield: 75–85%

Direct Coupling via Thiol-Ene Reaction

An alternative approach utilizes a thiol-ene "click" reaction between 3-(allyloxymethyl)-1-ethyl-1H-pyrazole and thioglycolic acid under UV irradiation. This method offers regioselectivity and milder conditions but requires pre-functionalization of the pyrazole.

Optimization Parameters :

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
  • Wavelength: 365 nm
  • Conversion: >90% within 2 hours

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing the pyrazole scaffold on a resin (e.g., Wang resin) enables sequential thiolation and alkylation steps. After cleavage from the resin, the product is purified via recrystallization. This method is advantageous for combinatorial chemistry but requires specialized equipment.

Critical Analysis of Synthetic Challenges

Oxidation of Thiol Intermediates

The thiol group is prone to oxidation, forming disulfide byproducts. Mitigation strategies include:

  • Conducting reactions under inert atmosphere (N₂ or Ar)
  • Adding reducing agents (e.g., dithiothreitol)
  • Using freshly distilled solvents

Purification of Hydrophilic Byproducts

The acetic acid moiety increases solubility in aqueous media, complicating extraction. Acid-base workup (e.g., adjusting pH to precipitate the product) or reverse-phase chromatography is employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, DMSO-d₆) :

    • δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃)
    • δ 3.12 (s, 2H, SCH₂CO)
    • δ 4.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃)
    • δ 6.89 (s, 1H, pyrazole-H)
  • ¹³C-NMR :

    • δ 14.1 (CH₂CH₃)
    • δ 171.2 (COOH)
    • δ 142.5 (pyrazole-C3)

Mass Spectrometry

  • ESI-MS : m/z 215.1 [M+H]⁺

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing bromoacetic acid with chloroacetic acid reduces raw material costs but requires longer reaction times (24–48 hours) and higher temperatures.

Waste Management

Thiol-containing byproducts necessitate treatment with oxidizing agents (e.g., H₂O₂) to convert them into less toxic sulfonic acids.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Pyrazole derivatives, including {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential agents in treating infections. A comparative analysis of similar compounds shows that those with thioether groups often exhibit enhanced antimicrobial activity.

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazolePyrazole ring without thioetherAntimicrobial
3-Methylthioacetic acidThioether but lacks the pyrazole ringAnti-inflammatory
4-EthylpyrazolePyrazole ring with ethyl substitutionAnticancer
5-(Methylthio)-pyrazoleContains methylthio groupAntiviral

Anticancer Potential
Studies have shown that pyrazole derivatives can act as anticancer agents. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further development as an anticancer drug.

Agricultural Applications

Pesticide Development
The compound's biological activity extends to agriculture, where it may function as a pesticide or herbicide. The thioether group provides a mechanism for interacting with specific biological pathways in pests or weeds, potentially leading to effective pest management solutions. Research into similar compounds has indicated promising results in controlling agricultural pests while minimizing environmental impact.

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized to synthesize novel polymers with enhanced properties. The unique structure allows for modifications that can improve thermal stability and mechanical strength in polymeric materials. This application is particularly relevant in developing materials for electronics and packaging.

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences examined various pyrazole derivatives for their antimicrobial properties. The results indicated that compounds with thioether functionalities exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-thioether counterparts .
  • Cytotoxicity Against Cancer Cells : Research conducted on pyrazole derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .
  • Pesticidal Activity : A recent agricultural study focused on the efficacy of thioether-containing compounds against common agricultural pests. Results showed that these compounds could reduce pest populations significantly while being less toxic to beneficial insects .

Mechanism of Action

The mechanism of action of {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The thioether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions and transformations are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

Triazole-Based Thioacetic Acid Derivatives

and describe 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, where the core heterocycle is a 1,2,4-triazole. Key differences include:

  • Heterocycle Electronic Properties: Pyrazole (two adjacent nitrogen atoms) vs. 1,2,4-triazole (three nitrogen atoms).
  • Substituent Effects : The triazole derivatives feature a hydroxy(phenyl)methyl group at the 5-position and variable R-groups (e.g., alkyl, aryl) at the 4-position. In contrast, the target compound has a simpler ethyl group on the pyrazole and lacks aromatic substituents, which may reduce steric hindrance and alter lipophilicity .
Other Pyrazole-Thioacetic Acid Derivatives

lists structurally related pyrazole compounds, such as 2-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid , which differs in:

  • Substituent Position : The thioacetic acid group is attached to a pyrimidine ring linked to a methylpyrazole, introducing a conjugated π-system absent in the target compound.
  • Functional Group Variations : The ethyl group in the target compound vs. methyl groups in analogs may influence metabolic stability and bioavailability .

Physical and Chemical Properties

Property {[(1-Ethyl-1H-pyrazol-3-yl)methyl]thio}acetic Acid Triazole-Thioacetic Acid Derivatives
Core Heterocycle Pyrazole (C₃H₃N₂) 1,2,4-Triazole (C₂H₂N₃)
Solubility Likely moderate (depends on pH) Enhanced by salt formation (e.g., Na⁺, K⁺)
Lipophilicity Higher (due to ethyl group) Lower (polar hydroxy(phenyl)methyl group)
Stability Susceptible to thioether oxidation Stabilized via metal coordination (e.g., Zn²⁺)

Key Reactivity Notes:

  • Thioacetic acid derivatives, including the target compound, are reactive toward metals (e.g., Fe²⁺, Cu²⁺) and may undergo hydrolysis under acidic/basic conditions .

Pharmacological Potential (Inferred from Structural Analogues)

  • Triazole Derivatives : Exhibit high pharmacological activity, attributed to their hydrogen-bonding capacity and metal-coordinating ability .
  • Pyrazole Derivatives: Known for anti-inflammatory, antimicrobial, and anticancer properties. The ethyl-thioacetic acid moiety in the target compound may enhance membrane permeability compared to bulkier triazole analogs .

Biological Activity

The compound {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features a pyrazole ring, which is known for its reactivity and ability to form various derivatives that exhibit significant biological activity.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives can significantly inhibit inflammatory pathways. For instance, compounds similar to this compound have demonstrated the ability to reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer potential across various cancer cell lines. For example, studies have indicated that certain pyrazole compounds exhibit cytotoxic effects against breast cancer (MCF-7), glioblastoma (U-87 MG), and pancreatic cancer (PANC-1) cell lines. Compounds similar to this compound have shown promising results in inducing apoptosis in these cell lines through mechanisms involving the inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds within this class have been tested against various bacterial strains, showing significant inhibitory effects. For instance, a study demonstrated that certain pyrazole derivatives exhibited effective antimicrobial activity against E. coli and Staphylococcus aureus, highlighting their potential as lead compounds for developing new antibiotics .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using an acetic acid-induced edema model in mice. The results indicated that compounds with thioether functionalities exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug, thus supporting the potential therapeutic use of this compound in treating inflammatory conditions .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives involved testing against multiple cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The results revealed that specific compounds induced significant apoptosis and cell cycle arrest at the G1 phase, suggesting their potential as chemotherapeutic agents .

Research Findings Summary

Activity Compound Cell Line Effectiveness
Anti-inflammatoryThis compoundMouse modelUp to 85% TNF-α inhibition
AnticancerPyrazole derivativeMCF-7Induced apoptosis
AntimicrobialPyrazole derivativeE. coli, S. aureusSignificant inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid derivatives?

  • Methodology :

  • Nucleophilic substitution : React pyrazole chloromethyl derivatives (e.g., 4-chloromethylpyrazole) with thioacetic acid or its salts. Use polar aprotic solvents (e.g., DMF) at 50–80°C for 3–5 hours, followed by quenching with ice water to precipitate the product .
  • Thiol-alkylation : Employ sodium azide (NaN₃) as a catalyst in DMF to introduce azide groups, followed by reduction to thiols for subsequent coupling with acetic acid derivatives .
  • Purification : Recrystallize crude products from ethanol or toluene to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • ¹H NMR : Confirm substitution patterns on the pyrazole ring (e.g., ethyl group at N1) and thioether linkage integration .
  • IR Spectroscopy : Identify S–H (2550–2600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches to verify thioacetic acid functionality .
  • Elemental Analysis : Validate empirical formulas (e.g., C₈H₁₁N₃O₂S) with <0.3% deviation .
  • Chromatography (TLC/HPLC) : Ensure compound homogeneity using silica gel plates or C18 columns .

Q. What safety protocols are essential when handling this compound?

  • Safety Measures :

  • Ventilation : Use fume hoods to prevent inhalation of volatile thiols or acetic acid vapors .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (flash point ~40°C) and dermal toxicity .
  • Storage : Keep at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation or decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Optimization Strategies :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
  • Solvent Effects : Compare yields in DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times from hours to minutes .

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected tautomerism or toxicity)?

  • Approaches :

  • Tautomer Prediction : Employ DFT calculations (e.g., Gaussian 09) to model thione ↔ thiol tautomerism in pyrazole-thioacetic acid hybrids .
  • Toxicity Profiling : Use GUSAR-online to predict acute toxicity (LD₅₀) based on QSAR models, identifying substituents that reduce hepatotoxicity (e.g., replacing methyl with cyclopropyl groups) .
  • Docking Studies : Screen derivatives against PPAR-α receptors to prioritize compounds with anti-hyperlipidemic potential .

Q. What strategies enhance the pharmacological potential of this compound derivatives?

  • Methodology :

  • Salt Formation : React with NaOH/KOH to improve aqueous solubility (>50 mg/mL) for bioavailability studies .
  • Metal Complexation : Synthesize Zn²⁺ or Cu²⁺ complexes to exploit antimicrobial or anti-inflammatory activity .
  • Hybridization : Conjugate with triazole or thiadiazole moieties to enhance metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid
Reactant of Route 2
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{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.